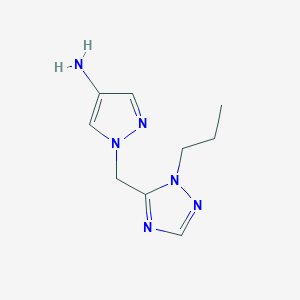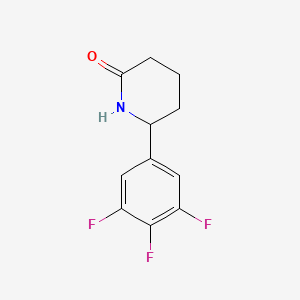
6-(3,4,5-Trifluorophenyl)piperidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3,4,5-Trifluorophenyl)piperidin-2-one is a chemical compound that belongs to the class of piperidinones Piperidinones are six-membered heterocyclic compounds containing a nitrogen atom The trifluorophenyl group attached to the piperidinone ring enhances the compound’s chemical stability and biological activity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4,5-Trifluorophenyl)piperidin-2-one typically involves the reaction of 3,4,5-trifluoroaniline with a suitable piperidinone precursor. One common method includes the cyclization of 3,4,5-trifluoroaniline with a ketone or aldehyde under acidic or basic conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production .
化学反应分析
Types of Reactions
6-(3,4,5-Trifluorophenyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced piperidinone derivatives.
Substitution: Formation of substituted trifluorophenyl derivatives.
科学研究应用
6-(3,4,5-Trifluorophenyl)piperidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 6-(3,4,5-Trifluorophenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances the compound’s ability to bind to target proteins, enzymes, or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
相似化合物的比较
Similar Compounds
- 1-Amino-3-(3,4,5-trifluorophenyl)piperidin-2-one
- 4-(3,4,5-Trifluorophenyl)piperidin-2-one
- 5-(3,4,5-Trifluorophenyl)piperidin-2-one
Uniqueness
6-(3,4,5-Trifluorophenyl)piperidin-2-one is unique due to its specific substitution pattern on the piperidinone ring, which imparts distinct chemical and biological properties. The trifluorophenyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development .
属性
分子式 |
C11H10F3NO |
|---|---|
分子量 |
229.20 g/mol |
IUPAC 名称 |
6-(3,4,5-trifluorophenyl)piperidin-2-one |
InChI |
InChI=1S/C11H10F3NO/c12-7-4-6(5-8(13)11(7)14)9-2-1-3-10(16)15-9/h4-5,9H,1-3H2,(H,15,16) |
InChI 键 |
JEOAQVWEZRVXFR-UHFFFAOYSA-N |
规范 SMILES |
C1CC(NC(=O)C1)C2=CC(=C(C(=C2)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B15325911.png)
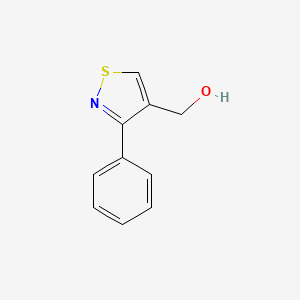

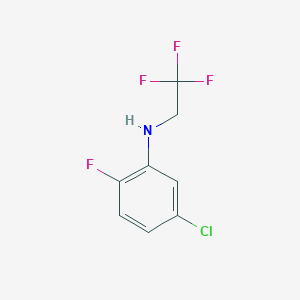
![4-Isobutyl-1h,2'h-[3,3'-bipyrazol]-5-amine](/img/structure/B15325945.png)

![6-Methoxy-2a,3,4,8b-tetrahydronaphtho[1,2-b]azet-2(1h)-one](/img/structure/B15325953.png)


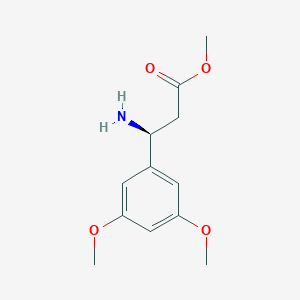
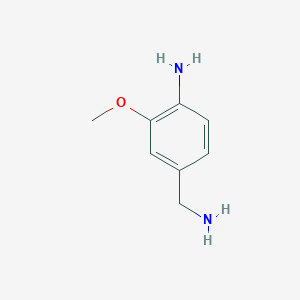
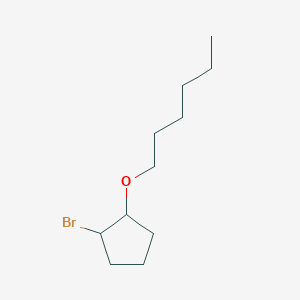
![1-methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-1,2,3-triazole](/img/structure/B15325986.png)
